Cas no 82198-76-3 (Vancomycin AglyconDISCONTINUED. Offer V096515)

Vancomycin AglyconDISCONTINUED. Offer V096515 structure
82198-76-3 structure
商品名:Vancomycin AglyconDISCONTINUED. Offer V096515
CAS番号:82198-76-3
MF:C53H52Cl2N8O17
メガワット:1143.92939186096
CID:729606
PubChem ID:445835

Vancomycin AglyconDISCONTINUED. Offer V096515 化学的及び物理的性質

名前と識別子

    • Vancomycin aglycone
    • Vancomycin Aglycon Trifluoroacetic Acid Salt Hydrate
    • Vancomycin Aglycon
    • Vancomycin's aglycon
    • 22H-8,11:18,21-Dietheno-23,36-(iminomethano)-13,16:31,35-dimetheno-1H,16H-[1,6,9]oxadiazacyclohexadecino[4,5-m][10,2,16]benzoxadiazacyclotetracosine, vancomycin aglycone deriv. (ZCI)
    • Aglucovancomycin B
    • Aglycovancomycin
    • Balhimycin aglycon
    • CHEBI:47724
    • JHIKFOISFAQTJQ-YZANBJIASA-N
    • 82198-76-3
    • Q27120784
    • C20719
    • (2-amino-2-oxo-ethyl)-dichloro-hexahydroxy-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-pentaoxo-[?]carboxylic acid
    • SCHEMBL18089766
    • CHEMBL439343
    • Vancomycin AglyconDISCONTINUED. Offer V096515
    • インチ: 1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1
    • InChIKey: JHIKFOISFAQTJQ-YZANBJIASA-N
    • ほほえんだ: OC1C=C(O)C=C2C=1C1C(O)=CC=C([C@@H]3C(=O)N[C@H](C(N[C@@H]2C(=O)O)=O)[C@H](O)C2C=CC(=C(C=2)Cl)OC2=CC4=CC(OC5C=CC([C@H]([C@H](C(N[C@H](C(N[C@H]4C(=O)N3)=O)CC(=O)N)=O)NC(=O)[C@H](NC)CC(C)C)O)=CC=5Cl)=C2O)C=1

計算された属性

  • せいみつぶんしりょう: 1142.28000
  • どういたいしつりょう: 1142.283
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 18
  • 重原子数: 80
  • 回転可能化学結合数: 8
  • 複雑さ: 2290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 407A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 密度みつど: 1.67
  • ふってん: 1599.6±65.0 °C at 760 mmHg
  • フラッシュポイント: 921.2±34.3 °C
  • 屈折率: 1.755
  • PSA: 406.86000
  • LogP: 5.52170
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Vancomycin AglyconDISCONTINUED. Offer V096515 セキュリティ情報

Vancomycin AglyconDISCONTINUED. Offer V096515 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
AV28666-100 mg
Vancomycin aglycon
82198-76-3
100MG
$3,300.00 2023-01-05
TRC
V965350-2.5mg
Vancomycin AglyconDISCONTINUED. Offer V096515
82198-76-3
2.5mg
460.00 2021-07-15
SHENG KE LU SI SHENG WU JI SHU
sc-391258-1 mg
Vancomycin Aglycon,
82198-76-3
1mg
¥2,407.00 2023-07-11
Biosynth
AV28666-50 mg
Vancomycin aglycon
82198-76-3
50mg
$1,870.00 2023-01-05
SHENG KE LU SI SHENG WU JI SHU
sc-391258-1mg
Vancomycin Aglycon,
82198-76-3
1mg
¥2407.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
V912746-1mg
Vancomycin Aglycon
82198-76-3 BR
1mg
¥4,276.80 2022-08-31
TRC
V965350-1mg
Vancomycin AglyconDISCONTINUED. Offer V096515
82198-76-3
1mg
230.00 2021-07-15
Biosynth
AV28666-25 mg
Vancomycin aglycon
82198-76-3
25mg
$1,375.00 2023-01-05
Biosynth
AV28666-5 mg
Vancomycin aglycon
82198-76-3
5mg
$440.00 2023-01-05
Biosynth
AV28666-10 mg
Vancomycin aglycon
82198-76-3
10mg
$660.00 2023-01-05

Vancomycin AglyconDISCONTINUED. Offer V096515 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Anisole ;  2 h, rt
リファレンス
A new series of glycopeptide antibiotics incorporating a squaric acid moiety. Synthesis, structural and antibacterial studies
Sztaricskai, Ferenc; et al, Journal of Antibiotics, 2006, 59(9), 564-582

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
2.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
2.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
3.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
5.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
1.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
1.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
2.1 Solvents: Acetonitrile ;  22 h, 50 °C
2.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
3.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
3.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
4.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
4.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
5.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
7.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Chloroform ;  5 h, 25 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  HOAt Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
4.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
4.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
5.1 Solvents: Acetonitrile ;  22 h, 50 °C
5.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
6.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
6.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
7.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
7.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
8.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
10.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Chloroform ;  5 h, 25 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  HOAt Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
3.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
3.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
4.1 Solvents: Acetonitrile ;  22 h, 50 °C
4.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
5.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
5.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
6.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
6.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
7.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
9.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  7.5 h, 25 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ,  Dichloromethane ;  16 h, 0 °C
3.1 Reagents: Formic acid Solvents: Chloroform ;  5 h, 25 °C
3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  HOAt Solvents: Tetrahydrofuran ;  30 min, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
5.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
5.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
6.1 Solvents: Acetonitrile ;  22 h, 50 °C
6.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
7.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
7.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
8.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
8.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
9.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
10.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
11.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
1.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
1.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
2.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
4.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Anisole ;  2 h, 25 °C
リファレンス
A new and improved method for deglycosidation of glycopeptide antibiotics exemplified with vancomycin, ristocetin, and ramoplanin
Wanner, Jutta; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(6), 1169-1173

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid
リファレンス
Selective cleavage of vancosamine, glucose, and N-methylleucine from vancomycin and related antibiotics
Nagarajan, Ramakrishnan; et al, Journal of the Chemical Society, 1988, (19), 1306-7

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Thymidine 5′-(trihydrogen diphosphate) ,  Tris(2-carboxyethyl)phosphine ,  Magnesium chloride Catalysts: Glycosyltransferase Solvents: Water ;  6 h, pH 9, 30 °C
リファレンス
Exploiting the Reversibility of Natural Product Glycosyltransferase-Catalyzed Reactions
Zhang, Changsheng; et al, Science (Washington, 2006, 313(5791), 1291-1294

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
2.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
3.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  22 h, 50 °C
1.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
2.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
3.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
3.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
4.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
6.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 min, reflux
リファレンス
Synthesis of vancomycin from the aglycon
Thompson, Christopher; et al, Journal of the American Chemical Society, 1999, 121(6), 1237-1244

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Total Synthesis of the Vancomycin Aglycon
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(43), 10004-10011

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide
2.1 -
リファレンス
Total Synthesis of the Vancomycin Aglycon
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(43), 10004-10011

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
2.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
2.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
3.1 Solvents: Acetonitrile ;  22 h, 50 °C
3.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
4.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
4.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
5.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
5.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
6.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
8.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
リファレンス
Cell Wall Remodeling by a Synthetic Analog Reveals Metabolic Adaptation in Vancomycin Resistant Enterococci
Pidgeon, Sean E.; et al, ACS Chemical Biology, 2017, 12(7), 1913-1918

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  HOAt Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
3.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
3.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
4.1 Solvents: Acetonitrile ;  22 h, 50 °C
4.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
5.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
5.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
6.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
6.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
7.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
9.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ,  Dichloromethane ;  16 h, 0 °C
2.1 Reagents: Formic acid Solvents: Chloroform ;  5 h, 25 °C
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  HOAt Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ;  23 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 25 °C
4.2 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Acetonitrile ;  10 min, 0 °C
4.3 Reagents: Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ,  Water ;  1 h, 25 °C
5.1 Solvents: Acetonitrile ;  22 h, 50 °C
5.2 Reagents: Citric acid Solvents: Water ;  13 h, 25 °C
6.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ;  2 h, 0 °C
6.2 Reagents: Sodium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ,  Water ;  2.5 h, 25 °C
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, 0 °C; 1 h, 25 °C
7.2 Reagents: Isobutylene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  20 min, 25 °C
7.3 Solvents: Benzene ,  Water ;  45 min, 25 °C
8.1 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Water
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid
10.1 Reagents: Aluminum chloride Solvents: Ethanethiol
リファレンス
Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations
Boger, Dale L.; et al, Journal of the American Chemical Society, 1999, 121(13), 3226-3227

Vancomycin AglyconDISCONTINUED. Offer V096515 Raw materials

Vancomycin AglyconDISCONTINUED. Offer V096515 Preparation Products

Vancomycin AglyconDISCONTINUED. Offer V096515 関連文献

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